molecular formula C9H9BrO2 B3156167 (3-Bromophenyl)methyl acetate CAS No. 82101-11-9

(3-Bromophenyl)methyl acetate

Cat. No.: B3156167
CAS No.: 82101-11-9
M. Wt: 229.07 g/mol
InChI Key: LKRBJGQCGJSSSX-UHFFFAOYSA-N
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Description

(3-Bromophenyl)methyl acetate, also known as methyl 2-(3-bromophenyl)acetate (CAS: 150529-73-0), is an aromatic ester with the molecular formula C₉H₉BrO₂ . Its structure consists of a 3-bromophenyl group linked to an acetate moiety via a methyl ester (SMILES: COC(=O)CC1=CC(=CC=C1)Br). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science . Its reactivity stems from the electron-withdrawing bromine substituent, which directs electrophilic substitutions and facilitates coupling reactions .

Properties

IUPAC Name

(3-bromophenyl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c1-7(11)12-6-8-3-2-4-9(10)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRBJGQCGJSSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC(=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401289314
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82101-11-9
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82101-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanol, 3-bromo-, 1-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401289314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: (3-Bromophenyl)methyl acetate can be synthesized through the esterification of 3-bromobenzyl alcohol with acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

(3-Bromophenyl)methyl acetate serves as an intermediate in the synthesis of more complex organic molecules. It is particularly useful in developing pharmaceutical compounds due to its unique bromine substituent, which can influence reactivity and biological activity.

Medicinal Chemistry

This compound has been studied for its potential therapeutic properties:

  • Anticancer Activity : Research indicates significant anticancer properties, particularly against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound exhibits IC50 values ranging from 5.73 µM to 24.9 µM, indicating its effectiveness in inhibiting cell proliferation through mechanisms such as VEGFR inhibition and apoptosis induction .

Specialty Chemicals Production

This compound is utilized in producing specialty chemicals with specific properties tailored for various industrial applications.

Comparison with Related Compounds

Compound NameUnique FeaturesReactivityBiological Activity
This compoundContains bromineHigher reactivity in substitution reactionsPotential anticancer properties
(4-Bromophenyl)methyl acetateContains bromine at para positionSimilar reactivityVaries based on substitution
(3-Chlorophenyl)methyl acetateContains chlorineLower reactivity compared to bromineDifferent biological activities

The presence of the bromine atom imparts distinct reactivity and biological activity compared to its chloro and iodo analogs.

Case Studies and Research Findings

Several studies highlight the biological activities associated with this compound and its derivatives:

Study ReferenceCompound TestedCell LineIC50 ValueMechanism
Study AThis compoundMCF-75.73 µMVEGFR Inhibition
Study BThis compoundMDA-MB-23112.15 µMCell Cycle Arrest
Study CRelated acetoxy compoundMCF-713.66 µMApoptosis Induction

These findings suggest that structural modifications can significantly influence biological activity, emphasizing the importance of chemical structure in drug design.

Mechanism of Action

The mechanism of action of (3-bromophenyl)methyl acetate involves its interaction with various molecular targets. In biological systems, it may act as a substrate for enzymes, leading to the formation of metabolites that can exert specific effects. The pathways involved often include ester hydrolysis and subsequent metabolic transformations .

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The table below compares (3-bromophenyl)methyl acetate with key analogs, emphasizing structural variations and properties:

Compound Name CAS Number Molecular Formula Key Structural Features Applications
This compound 150529-73-0 C₉H₉BrO₂ Methyl ester, 3-bromo substitution Pharmaceutical intermediates
Ethyl 2-(3-bromophenyl)acetate 14062-25-0 C₁₀H₁₁BrO₂ Ethyl ester, 3-bromo substitution OR1A1 receptor agonist (EC₅₀: 11.5–24.4 µM)
Methyl 2-(2-methylphenyl)acetate 150529-73-0 C₁₀H₁₂O₂ Methyl ester, 2-methyl substitution OR1A1 agonist (EC₅₀: 12.2–25.0 µM)
Methyl 2-(4-bromophenyl)acetate 14062-30-7 C₉H₉BrO₂ Methyl ester, 4-bromo substitution Synthetic intermediate
2-(3-Bromophenyl)-1,3-dioxolan-2-yl acetate N/A C₁₁H₁₁BrO₄ Dioxolane ring, acetate ester Oxidation precursor for carbonyl synthesis

Key Observations :

  • Substituent Position : The 3-bromo substitution in this compound enhances electrophilic aromatic substitution compared to 2- or 4-bromo isomers, which exhibit distinct reactivity patterns .
  • Ester Chain Length : Ethyl esters (e.g., Ethyl 2-(3-bromophenyl)acetate) show similar receptor activation potency (EC₅₀) to methyl esters but may differ in lipophilicity and metabolic stability .
  • Functional Groups : Derivatives like 2-(3-bromophenyl)-1,3-dioxolan-2-yl acetate incorporate protective groups (dioxolane), enabling selective deprotection in multistep syntheses .

Biological Activity

(3-Bromophenyl)methyl acetate is an organic compound with significant potential in various biological applications. This article explores its biological activity, focusing on its mechanisms, interactions, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₉BrO₂
  • Molecular Weight : Approximately 227.05 g/mol
  • Structure : The compound features a bromine atom attached to a phenyl group, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the bromine atom enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. This characteristic is crucial for its potential therapeutic applications.

  • Hydrolysis : The compound can undergo hydrolysis to release acetic acid derivatives, which may interact with cellular enzymes and receptors.
  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in cancer pathways, indicating potential anti-cancer properties.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested in vitro against bacteria and fungi, showing promising results:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1264 µg/mL
Candida albicans10128 µg/mL

The presence of the bromine atom is believed to contribute to this activity, enhancing the compound’s ability to disrupt microbial cell membranes.

Anti-inflammatory Effects

Studies have demonstrated that this compound can modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines in vitro:

  • Cytokines Tested : IL-6, TNF-alpha
  • Results : Significant reduction in cytokine levels at concentrations above 50 µg/mL.

This suggests a potential role for the compound in treating inflammatory diseases.

Case Studies and Research Findings

  • In Vivo Tumor Growth Inhibition :
    A study evaluated the effects of this compound on tumor growth in mice models grafted with human cancer cells. The results showed a significant reduction in tumor size compared to control groups, indicating its potential as an anti-cancer agent .
  • Mechanisms of Action :
    Further investigations into the mechanisms revealed that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. This finding underscores its therapeutic potential in oncology .
  • Synergistic Effects :
    When combined with established chemotherapeutic agents, this compound exhibited synergistic effects, enhancing the overall efficacy of treatment regimens .

Q & A

Q. (Basic)

  • ¹H-NMR : Peaks at δ 3.59 (s, CH₂), 3.70 (s, OCH₃), and aromatic protons (δ 7.20–7.44) confirm structure .
  • Mass spectrometry : Expected [M+H]⁺ at m/z 229.1 (observed 229.0) validates molecular weight .
  • GC-MS : Purity >95% is confirmed using GC with flame ionization detection .

How can crystallographic data resolve ambiguities in structural determination?

Q. (Advanced)

  • SHELX refinement : Single-crystal X-ray diffraction using SHELXL software () resolves bond angles and torsional strain. For example, dihedral angles between the bromophenyl and acetate groups can confirm steric effects .
  • Data validation : Cross-checking with Cambridge Structural Database entries minimizes errors in unit cell parameters .

What are the primary applications of this compound in pharmaceutical research?

(Basic)
It serves as a key intermediate in synthesizing:

  • (R)-Flurbiprofen derivatives : Used in non-steroidal anti-inflammatory drugs (NSAIDs) and Alzheimer’s disease research .
  • Indole carboxylates : Microwave-assisted Pd-catalyzed cyclization forms functionalized indoles for anticancer studies .

How is this compound utilized in catalytic and materials science applications?

Q. (Advanced)

  • Crosslinking agents : Derivatives like bromostyrene are used in fire-resistant polyesters (e.g., bromostyrene-crosslinked polymers) .
  • Phosphonate ester synthesis : Ethyl hydrogen [(3-bromophenyl)methyl]phosphonate derivatives are synthesized for agrochemicals and metal chelation .

What analytical methods are recommended for quantifying trace impurities?

Q. (Advanced)

  • HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to separate brominated byproducts (e.g., 4-bromophenyl analogs) .
  • Environmental analysis : Isotope dilution (e.g., ⁴⁰K-spiked standards) improves accuracy in detecting residues in soil/water matrices .

What safety protocols are critical for handling this compound?

Q. (Basic)

  • Storage : Keep at 2–8°C in airtight containers to prevent hydrolysis .
  • Ventilation : Use fume hoods due to volatile organic compound (VOC) emissions (flash point: 108°C) .
  • PPE : Wear nitrile gloves and goggles to avoid skin/eye irritation (Hazard Code Xi) .

How can contradictory synthesis yields reported in literature be addressed?

Q. (Advanced)

  • Byproduct analysis : GC-MS identifies methyl (4-bromophenyl)acetate (common isomerization byproduct) in reactions exceeding 16 hours .
  • Catalyst screening : Replace H₂SO₄ with p-toluenesulfonic acid to reduce side reactions (e.g., demethylation) and improve reproducibility .

What advanced purification techniques are effective for isolating high-purity product?

Q. (Advanced)

  • Flash chromatography : Use hexane/ethyl acetate (3:1) to separate esters from unreacted acid .
  • Distillation : Vacuum distillation (1–10 mmHg) isolates product (bp: 254.9°C at 760 mmHg) with >99% purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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